molecular formula C11H11ClN2S B13354959 4-Chloro-5,6-dimethyl-2-(3-methylthiophen-2-yl)pyrimidine

4-Chloro-5,6-dimethyl-2-(3-methylthiophen-2-yl)pyrimidine

Cat. No.: B13354959
M. Wt: 238.74 g/mol
InChI Key: ZIQKWVWCQYCBPW-UHFFFAOYSA-N
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Description

4-Chloro-5,6-dimethyl-2-(3-methylthiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with chlorine, methyl, and methylthiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,6-dimethyl-2-(3-methylthiophen-2-yl)pyrimidine typically involves the condensation of 4,6-dimethylpyrimidine-2-thiol with 3-methylthiophene-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,6-dimethyl-2-(3-methylthiophen-2-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-Chloro-5,6-dimethyl-2-(3-methylthiophen-2-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5,6-dimethyl-2-(3-methylthiophen-2-yl)pyrimidine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromethyl-3,5-dimethyl-4-(3-methylthiophen-2-yl)pyrimidine
  • 4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
  • 2-Thio-containing pyrimidines

Uniqueness

4-Chloro-5,6-dimethyl-2-(3-methylthiophen-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

Molecular Formula

C11H11ClN2S

Molecular Weight

238.74 g/mol

IUPAC Name

4-chloro-5,6-dimethyl-2-(3-methylthiophen-2-yl)pyrimidine

InChI

InChI=1S/C11H11ClN2S/c1-6-4-5-15-9(6)11-13-8(3)7(2)10(12)14-11/h4-5H,1-3H3

InChI Key

ZIQKWVWCQYCBPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=NC(=C(C(=N2)Cl)C)C

Origin of Product

United States

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